molecular formula C10H9F3N2O2S B2858505 ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 320422-49-9

ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No. B2858505
CAS RN: 320422-49-9
M. Wt: 278.25
InChI Key: XWGGCTUXJYTJFE-UHFFFAOYSA-N
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Description

“Ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate” is a chemical compound. It’s a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important building blocks relevant to medicinal and agrochemistry, has been developed .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The condensation of phenylhydrazine with the trifluoromethyl)-1,3-diketone in ethanol, affording 1,3,4,5-substituted pyrazole in good yield .

Scientific Research Applications

Fluorescent Molecule Development

Yan‐Chao Wu et al. (2006) explored the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, discovering that one of the synthesized molecules exhibited novel fluorescent properties, potentially useful as a fluorophore due to its strong fluorescence intensity and multiple binding sites (Wu et al., 2006).

Agricultural Inhibitor Development

The same study identified new chemical classes of potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, with some derivatives demonstrating more activity than their methyl analogues, indicating their potential application in agriculture (Wu et al., 2006).

Structural and Spectral Analysis

S. Viveka et al. (2016) focused on the synthesis, spectroscopic, and single crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing detailed insights into the structural and electronic properties of the compound through various analytical techniques. This study underscores the importance of structural analysis in understanding the properties of novel synthetic compounds (Viveka et al., 2016).

Novel Synthesis Methods

Dongmei Li et al. (2007) described an efficient methodology for synthesizing ethyl (4S*,5R*)-4-aryl-6-hydroxy-3-methyl-6-(trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran-5-carboxylate derivatives via one-pot, three-component condensation reactions. This research highlights innovative approaches to creating structurally complex molecules with potential applications in various fields (Li et al., 2007).

Antimicrobial and Corrosion Inhibition

Research has also extended into the evaluation of pyrazole derivatives for antimicrobial activities and corrosion inhibition, with some studies demonstrating the potential of these compounds to serve as effective antimicrobial agents and corrosion inhibitors, offering insights into their practical applications beyond theoretical chemistry (Aly, 2016), (Dohare et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2S/c1-3-17-9(16)6-4-5-7(10(11,12)13)14-15(2)8(5)18-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGGCTUXJYTJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N(N=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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